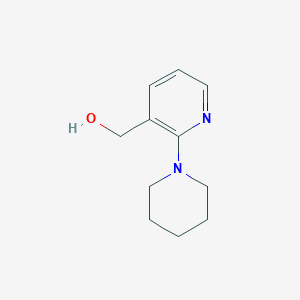
(2-(Piperidin-1-yl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-(Piperidin-1-yl)pyridin-3-yl)methanol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds that involve piperidine and pyridine moieties, which are relevant to the analysis of the compound . Piperidine is a six-membered heterocyclic amine with a chair conformation, which is a common feature in the compounds studied in the papers . Pyridine is a basic heteroaromatic nitrogen compound that is often used in chemical synthesis and can be modified in various ways to create new chemical entities .
Synthesis Analysis
The synthesis of related compounds involves the condensation of substituted piperidin-4-yl-methanol with different sulfonyl chlorides in the presence of a base, typically triethylamine, and methylene dichloride as the solvent . This method could potentially be adapted for the synthesis of "(2-(Piperidin-1-yl)pyridin-3-yl)methanol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using X-ray crystallography, which revealed that the piperidine rings adopt a chair conformation . This information is crucial as it can influence the reactivity and physical properties of the compound. The geometry around the sulfonyl group (S atom) varies from distorted tetrahedron to classic tetrahedral, which could affect the overall molecular geometry of "(2-(Piperidin-1-yl)pyridin-3-yl)methanol" .
Chemical Reactions Analysis
The papers discuss the reactivity of pyridine and piperidine derivatives in various chemical reactions. For instance, 2-(pyridin-2-yl)ethanol is used as a protecting group for carboxylic acids and can be selectively removed under alkaline conditions or thermally . The reactivity of chloropyridines with piperidine in methanol is also explored, suggesting solvation effects and electrostatic interactions in these reactions . These insights could be applied to predict the reactivity of "(2-(Piperidin-1-yl)pyridin-3-yl)methanol" in similar chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(2-(Piperidin-1-yl)pyridin-3-yl)methanol" are not directly reported, the properties of related compounds can provide some indications. The stability of the protecting group under acidic conditions and its resistance to catalytic hydrogenolysis are notable . The crystallographic data provide insights into the solid-state properties, such as cell parameters and space groups, which could be relevant for the crystallization behavior of "(2-(Piperidin-1-yl)pyridin-3-yl)methanol" .
Propiedades
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYMJKQSUHUNAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383312 |
Source


|
| Record name | [2-(Piperidin-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Piperidin-1-yl)pyridin-3-yl)methanol | |
CAS RN |
690632-84-9 |
Source


|
| Record name | 2-(1-Piperidinyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Piperidin-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B1306070.png)








![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)

